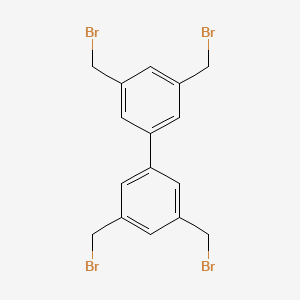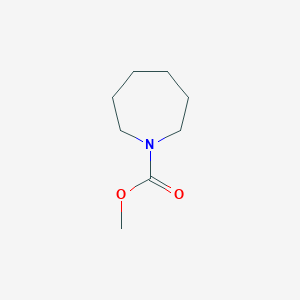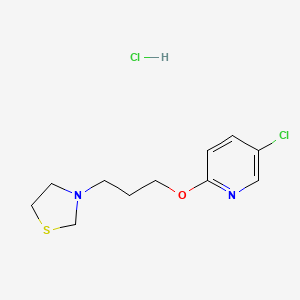
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a pyridyloxy-substituted pentylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the bromination of 2-pyridinol to form 6-bromo-2-pyridinol. This is followed by the reaction with a suitable alkylating agent to introduce the pentyl group, resulting in 5-(6-bromo-2-pyridyloxy)pentane.
Thiosulfation: Finally, the amino group is reacted with ethylene hydrogen thiosulfate under controlled conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically employed under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can participate in redox reactions, while the pyridyloxy and amino groups can interact with biological macromolecules, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- S-2-((5-(6-Chloro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Fluoro-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- S-2-((5-(6-Iodo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((5-(6-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
41287-05-2 |
|---|---|
Molecular Formula |
C12H19BrN2O4S2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-bromo-6-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-6-12(15-11)19-9-3-1-2-7-14-8-10-20-21(16,17)18/h4-6,14H,1-3,7-10H2,(H,16,17,18) |
InChI Key |
CHCWSQPFKCUFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
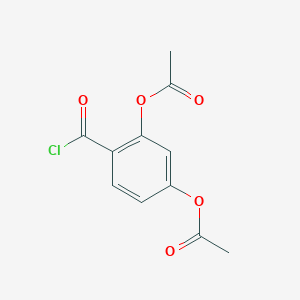
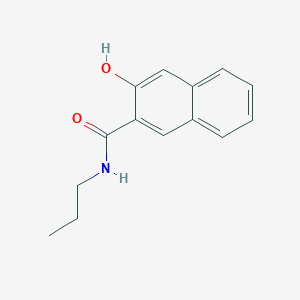
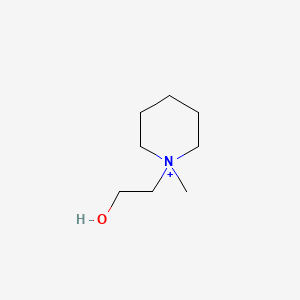



![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
